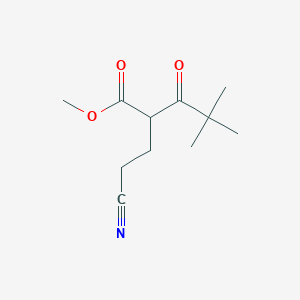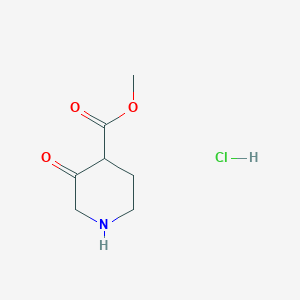
Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate
Übersicht
Beschreibung
This would typically involve a brief overview of the compound, including its molecular formula, molar mass, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often supported by spectroscopic data such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
Formation of γ‐Keto Esters : Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate is utilized in the formation of γ‐keto esters from β‐keto esters, involving reactions with diethylzinc and other compounds. This process is significant in organic syntheses, particularly in the creation of complex organic molecules (Ronsheim, Hilgenkamp, & Zercher, 2003).
Synthesis of Dimethyl 1-(Hetero)aryl-4-oxo-1,4-dihydropyridazine- 3,5-dicarboxylates : The compound is involved in synthesizing dimethyl 3-oxopentane-1,5-dioate derivatives. These derivatives are crucial for creating heteroaryl-4-oxo-1,4-dihydropyridazine-3,5-dicarboxylates, which have applications in pharmaceutical and agrochemical industries (Pahovnik et al., 2008).
Synthesis of Poly(vinylidene fluoride) Hollow Fiber Membranes : The compound, as part of RhodiasolvⓇ PolarClean, is used in preparing poly(vinylidene fluoride) hollow fiber membranes. These membranes have significant applications in water treatment and purification processes (Hassankiadeh et al., 2015).
Study of Physicochemical Properties : A study focused on the physicochemical properties of Rhodiasolv®Polarclean, which contains methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate. Understanding these properties is crucial for its application as an alternative to hazardous solvents in chemical processes (Randová et al., 2016).
Biochemical and Medical Research
Metabolism in Pancreatic Islets : Research has explored how 4-methyl-2-oxopentanoate, a related compound, is metabolized in rat pancreatic islets. This research helps understand the biochemical pathways in islet cells, which is significant for diabetes research (Hutton, Sener, & Malaisse, 1979).
Study on Branched Chain Oxoacid Oxidation in Liver : Investigating the oxidation of 4-methyl-2-oxopentanoate in rat liver mitochondria provides insights into the metabolic pathways of branched-chain amino acids. This understanding is crucial for studying metabolic diseases and energy metabolism in cells (May, Aftring, & Buse, 1980).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential areas for future research, such as new synthetic methods, potential applications, or further investigation into its mechanism of action.
Eigenschaften
IUPAC Name |
methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)9(13)8(6-5-7-12)10(14)15-4/h8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAIUDWEBDTTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(CCC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164978 | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanoethyl)-4,4-dimethyl-3-oxopentanoate | |
CAS RN |
1384429-23-5 | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 2-(2-cyanoethyl)-4,4-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)


![6-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B1445545.png)


![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride](/img/structure/B1445552.png)



